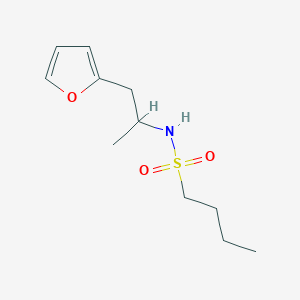
N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide, also known as FPS-ZM1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in the treatment of various diseases. This compound was first synthesized in 2009 by researchers at the University of Dundee and has since been the subject of numerous studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide involves the reaction of butane-1-sulfonyl chloride with N-(1-furan-2-yl)propan-2-amine in the presence of a base.
Starting Materials
Butane-1-sulfonyl chloride, N-(1-furan-2-yl)propan-2-amine, Base (e.g. triethylamine)
Reaction
Step 1: Add N-(1-furan-2-yl)propan-2-amine to a solution of base in an organic solvent such as dichloromethane., Step 2: Slowly add butane-1-sulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Isolate the product by filtration or extraction with an appropriate solvent., Step 5: Purify the product by recrystallization or chromatography.
作用机制
N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide acts as a competitive inhibitor of MerTK, binding to the kinase domain of the receptor and preventing its activation. This leads to a downstream decrease in signaling pathways involved in cell growth and survival, ultimately resulting in cell death.
生化和生理效应
In addition to its anti-tumor and anti-inflammatory effects, N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain viruses, including Ebola and Zika, by interfering with viral entry into host cells. N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide has also been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One advantage of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide is its specificity for MerTK, which allows for targeted inhibition of this receptor without affecting other signaling pathways. This specificity also allows for the potential use of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide in combination with other therapies, as it does not interfere with their mechanisms of action. However, one limitation of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors of MerTK, which could lead to improved therapeutic outcomes. Another direction is the exploration of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide's potential use in combination therapy with other drugs, particularly in the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide and its effects on various cellular processes.
科学研究应用
N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of the receptor tyrosine kinase MerTK, which is involved in several cellular processes, including phagocytosis, apoptosis, and immune regulation. By inhibiting MerTK, N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide has been shown to have anti-tumor and anti-inflammatory effects.
属性
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-4-8-16(13,14)12-10(2)9-11-6-5-7-15-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYXAQYMALEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

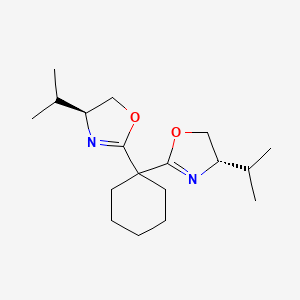
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)
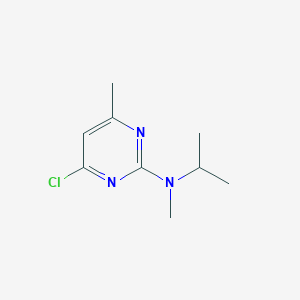
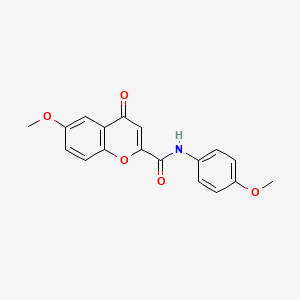
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2623052.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)
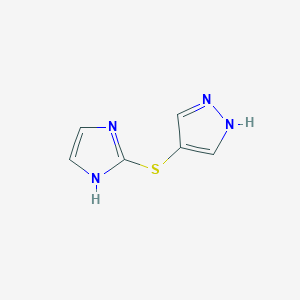
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)
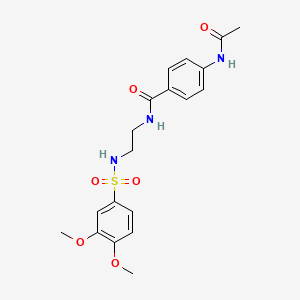

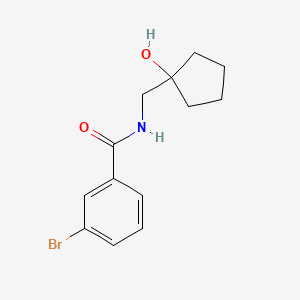
![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)